L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan
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Overview
Description
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan is a complex peptide compound with a unique structure that includes multiple amino acids. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The amino acids are then activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to facilitate peptide bond formation. The final deprotection step yields the desired peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids such as tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .
Scientific Research Applications
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
- L-Isoleucyl-L-threonyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan
- L-Arginine, L-prolyl-L-lysyl-L-arginyl-L-prolyl-L-arginyl
Uniqueness
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
879326-90-6 |
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Molecular Formula |
C28H43N9O5 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C28H43N9O5/c29-12-4-3-9-21(35-24(38)20-10-5-13-32-20)25(39)36-22(11-6-14-33-28(30)31)26(40)37-23(27(41)42)15-17-16-34-19-8-2-1-7-18(17)19/h1-2,7-8,16,20-23,32,34H,3-6,9-15,29H2,(H,35,38)(H,36,39)(H,37,40)(H,41,42)(H4,30,31,33)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
MAUCVVSIFDAKLX-MLCQCVOFSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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